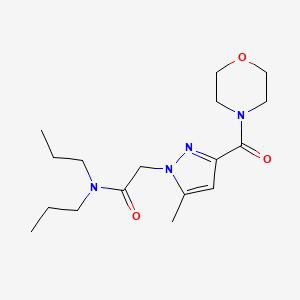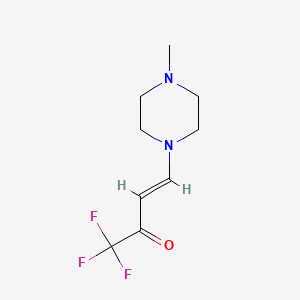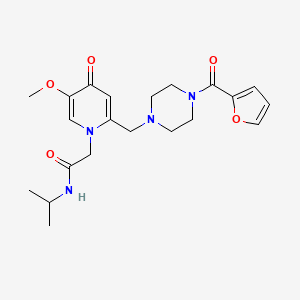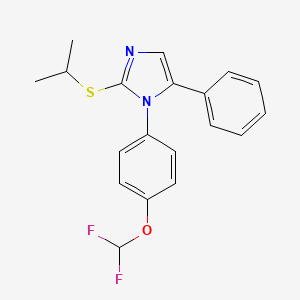
1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex arrangement of functional groups, including a difluoromethoxy group, an isopropylthio group, and a phenyl group attached to an imidazole ring, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.
Addition of the Isopropylthio Group: The isopropylthio group is incorporated through thiolation reactions using isopropyl thiol and suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation of the isopropylthio group.
Reduced Imidazole Derivatives: From hydrogenation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique chemical properties make it a candidate for developing advanced materials with specific electronic or optical characteristics.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The phenyl groups contribute to the overall stability and lipophilicity of the molecule, facilitating its interaction with lipid membranes and other hydrophobic environments.
相似化合物的比较
1-(4-Methoxyphenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Contains a trifluoromethoxy group, which may alter its chemical properties and biological activity.
1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGIFXQRJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
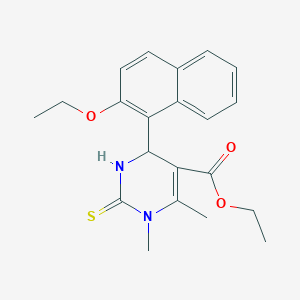
![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)
![3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2510199.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)
![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)
![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
